
7-(4-Iodobutyl)tridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Iodobutyl)tridecane is an organic compound with the molecular formula C17H35I It is a derivative of tridecane, where an iodine atom is attached to the fourth carbon of a butyl group, which is in turn attached to the seventh carbon of the tridecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutyl)tridecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-(4-bromobutyl)tridecane with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
7-(4-Iodobutyl)tridecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane, 7-(4-butyl)tridecane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for nucleophilic substitution reactions.
Hydrogen Gas with Palladium Catalyst: Employed in reduction reactions.
Potassium Permanganate or Chromium Trioxide: Common oxidizing agents for oxidation reactions.
Major Products Formed
Substitution Products: Various derivatives depending on the nucleophile used.
Reduction Product: 7-(4-butyl)tridecane.
Oxidation Products: Alcohols or carboxylic acids.
科学研究应用
7-(4-Iodobutyl)tridecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 7-(4-Iodobutyl)tridecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function or viability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. Additionally, the hydrophobic tridecane chain can interact with lipid bilayers, affecting membrane properties and permeability.
相似化合物的比较
Similar Compounds
7-(4-Bromobutyl)tridecane: Similar structure but with a bromine atom instead of iodine.
7-(4-Chlorobutyl)tridecane: Contains a chlorine atom in place of iodine.
7-(4-Fluorobutyl)tridecane: Features a fluorine atom instead of iodine.
Uniqueness
7-(4-Iodobutyl)tridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
属性
分子式 |
C17H35I |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
7-(4-iodobutyl)tridecane |
InChI |
InChI=1S/C17H35I/c1-3-5-7-9-13-17(15-11-12-16-18)14-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI 键 |
HESUPPYRYJEFIM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCC)CCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)

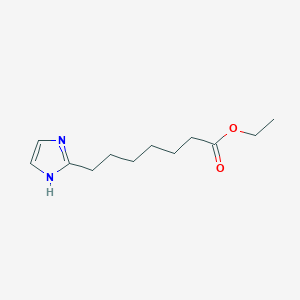
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
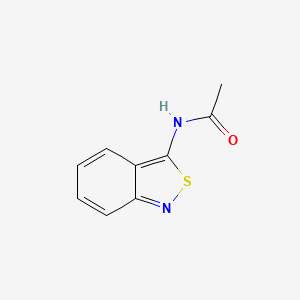
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
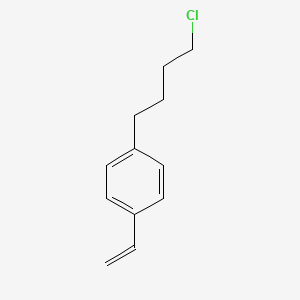

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
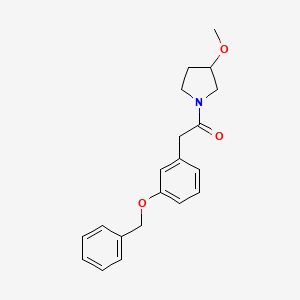
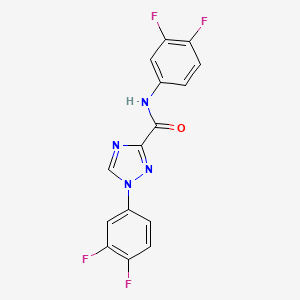
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
